molecular formula C58H86N8O8Ru2S2+2 B15148377 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

Cat. No.: B15148377
M. Wt: 1289.6 g/mol
InChI Key: QKXXEUYWTMJGOS-UHFFFAOYSA-L
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Description

The compound 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate is a ruthenium-based coordination complex with a multifunctional ligand system. Key features include:

  • Ligand Structure: A pyridine-4-carboxylate backbone substituted at position 2 with a 4-carboxypyridin-2-yl group, forming a polydentate ligand capable of coordinating to Ru²⁺ via nitrogen and oxygen atoms.
  • Coordination Sphere: Ru²⁺ is further ligated by two isothiocyanate (NCS⁻) groups.
  • Counterion: Tetrabutylazanium (tetrabutylammonium, [N(C₄H₉)₄]⁺) balances the charge.
  • Applications: Such Ru complexes are often explored in catalysis, photovoltaics (e.g., dye-sensitized solar cells), and sensors due to their tunable redox and optical properties .

Properties

Molecular Formula

C58H86N8O8Ru2S2+2

Molecular Weight

1289.6 g/mol

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

InChI

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2

InChI Key

QKXXEUYWTMJGOS-UHFFFAOYSA-L

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate typically involves the coordination of ruthenium with bipyridine ligands. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the process may require heating to facilitate the coordination reaction .

Industrial Production Methods

The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .

Scientific Research Applications

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the coordination of ruthenium with bipyridine and isothiocyanate ligands, which allows it to participate in various redox reactions. The molecular targets and pathways involved include interaction with cellular components in biological systems, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylammonium;triisothiocyanate (CAS 359415-47-7)

  • Molecular Formula : C₆₉H₁₁₇N₉O₆RuS₃
  • Molecular Weight : 1365.98 g/mol
  • Key Differences: Ligand Structure: The pyridine core has carboxylato groups at positions 2, 4, and 6, with two additional 4-carboxylato-2-pyridyl substituents at positions 2 and 5. This creates a hexadentate ligand system, offering more binding sites for Ru²⁺ compared to the target compound’s tridentate ligand . Isothiocyanate Groups: Three NCS⁻ ligands vs. two in the target compound. The increased NCS⁻ count may enhance light-harvesting efficiency but reduce thermal stability. Counterion: Shared tetrabutylammonium counterion, ensuring similar solubility in non-polar solvents.
Implications :
  • The additional carboxylato and NCS⁻ groups likely improve anchoring to semiconductor surfaces (e.g., TiO₂ in solar cells) and broaden UV-Vis absorption spectra. However, steric hindrance from the bulkier ligand may limit charge-transfer efficiency .

2-(4-Carboxy-2-pyridyl)pyridine-4-carboxylic acid;ruthenium(2+);tetrabutylazanium;diisothiocyanate (CAS 502693-09-6)

  • Molecular Formula : C₄₂H₅₂N₆O₄RuS₂
  • Molecular Weight : 870.10 g/mol
  • Key Differences :
    • Ligand Protonation State : The ligand here is 2-(4-carboxy-2-pyridyl)pyridine-4-carboxylic acid (protonated carboxyl groups), whereas the target compound features deprotonated carboxylate groups. This difference impacts solubility and Ru²⁺ coordination strength .
    • Counterion : Shared tetrabutylazanium, but the lower molecular weight suggests a simpler ligand architecture.
Implications :
  • The simpler structure may favor synthetic accessibility but limit functional versatility .

Tabulated Comparison of Key Features

Property Target Compound CAS 359415-47-7 CAS 502693-09-6
Ligand Structure 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate 2,6-Bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate 2-(4-Carboxy-2-pyridyl)pyridine-4-carboxylic acid
Isothiocyanate Groups 2 3 2
Counterion Tetrabutylazanium Tetrabutylammonium Tetrabutylazanium
Molecular Weight (g/mol) ~870–1365 (estimated) 1365.98 870.10
Coordination Sites Tridentate (N,O from carboxylate and pyridyl) Hexadentate Bidentate (weaker coordination due to protonation)
Solubility High in organic solvents (tetrabutylazanium) Similar Moderate (carboxylic acid reduces solubility)

Research Findings and Functional Insights

  • Electronic Properties : The target compound’s two NCS⁻ ligands and carboxylate groups enable efficient electron injection into semiconductors, critical for photovoltaic applications. CAS 359415-47-7’s three NCS⁻ groups may further redshift absorption edges but introduce recombination risks .
  • Stability : Protonated ligands (CAS 502693-09-6) are prone to hydrolysis under basic conditions, whereas deprotonated carboxylates (target compound) enhance aqueous stability .
  • Synthetic Complexity : The hexadentate ligand in CAS 359415-47-7 requires meticulous synthesis, while the target compound’s simpler structure offers scalability .

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